![molecular formula C24H17NO8 B2791555 Methyl 4-[7-[(4-nitrophenyl)methoxy]-4-oxochromen-3-yl]oxybenzoate CAS No. 713090-85-8](/img/structure/B2791555.png)

Methyl 4-[7-[(4-nitrophenyl)methoxy]-4-oxochromen-3-yl]oxybenzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

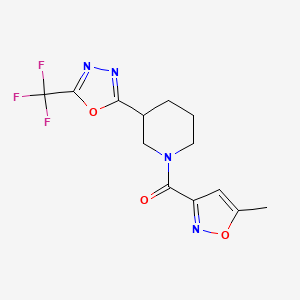

The compound is a derivative of benzoate and chromenone, with methoxy and nitrophenyl functional groups. These types of compounds are often used in organic synthesis and may have applications in various fields such as medicinal chemistry .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the chromenone ring, the introduction of the methoxy and nitrophenyl groups, and the esterification to form the benzoate .Molecular Structure Analysis

The molecular structure of this compound would be quite complex, with aromatic rings (from the chromenone and benzoate parts of the molecule), ester groups (from the benzoate), and methoxy and nitrophenyl groups attached .Chemical Reactions Analysis

As for the chemical reactions, this compound could potentially undergo, it would depend on the conditions and reagents used. For example, the nitro group could be reduced to an amino group, or the ester could be hydrolyzed to form a carboxylic acid .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would need to be determined experimentally .Aplicaciones Científicas De Investigación

Antiviral Activity

Indole derivatives, which share structural similarities with the compound , have been reported to exhibit significant antiviral properties. For instance, certain indole-based compounds have shown inhibitory activity against influenza A and Coxsackie B4 virus . The nitrophenyl moiety present in our compound of interest could potentially enhance these antiviral capabilities, making it a candidate for further research in this field.

Anti-inflammatory Applications

The indole nucleus, a component of the compound, is known for its anti-inflammatory effects. This suggests that Methyl 4-[7-[(4-nitrophenyl)methoxy]-4-oxochromen-3-yl]oxybenzoate could be explored for its potential use in treating inflammatory conditions, possibly by modulating inflammatory pathways or acting on specific receptors involved in inflammation .

Anticancer Research

Compounds with a 4-nitrophenyl group have been utilized in medicinal chemistry, particularly in cancer research. They serve as precursors in the synthesis of drugs targeting various cancer types. The presence of this group in the compound could indicate its utility in developing new anticancer agents, especially considering its potential to interact with different biological targets .

Radiopharmaceutical Development

The 4-nitrophenyl moiety is also advantageous in the synthesis of radiolabeled biomolecules. It has been used to create superior synthons for indirect radiofluorination, which is crucial in the development of radiopharmaceuticals for diagnostic imaging like PET scans . This application is particularly relevant for tracking physiological processes at the cellular level.

Antimicrobial and Antifungal Uses

Derivatives of 4-nitrophenyl have been widely employed in the development of antimicrobial and antifungal agents. Given the structural similarity, Methyl 4-[7-[(4-nitrophenyl)methoxy]-4-oxochromen-3-yl]oxybenzoate could be investigated for its efficacy against various bacterial and fungal pathogens, which could lead to new treatments for infectious diseases .

Kinase Inhibition

Kinase inhibitors are an important class of drugs in the treatment of diseases like cancer. The 4-nitrophenyl group has been used in the synthesis of kinase inhibitors, suggesting that our compound could be a valuable scaffold for designing new inhibitors that can regulate kinase activity, which is pivotal in many cellular processes .

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

methyl 4-[7-[(4-nitrophenyl)methoxy]-4-oxochromen-3-yl]oxybenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H17NO8/c1-30-24(27)16-4-8-18(9-5-16)33-22-14-32-21-12-19(10-11-20(21)23(22)26)31-13-15-2-6-17(7-3-15)25(28)29/h2-12,14H,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQTKLXFYDMANEU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)OC2=COC3=C(C2=O)C=CC(=C3)OCC4=CC=C(C=C4)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H17NO8 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-[7-[(4-nitrophenyl)methoxy]-4-oxochromen-3-yl]oxybenzoate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2E)-3-{5-bromo-2-[(ethoxycarbonyl)ethoxy]phenyl}prop-2-enoic acid](/img/structure/B2791476.png)

![2,2-Dimethoxy-7-azaspiro[3.5]nonane hydrochloride](/img/structure/B2791478.png)

![N-(1-Cyano-1-cyclopropylethyl)-2-[(5-ethyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B2791479.png)

![3-[(2,4-dichlorophenyl)methyl]-9-(4-ethoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![N-((1-cyclopentyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-2-phenoxypropanamide](/img/structure/B2791488.png)

![3-[(5-Ethylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)methyl]-1,3-benzothiazol-2-one](/img/structure/B2791490.png)

![2-((3-cyclopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(2-ethylphenyl)acetamide](/img/structure/B2791492.png)

![5-Methoxycarbonyl-3-oxabicyclo[3.3.1]nonane-1-carboxylic acid](/img/structure/B2791493.png)

![N-(3,4-dimethoxyphenyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2791495.png)